Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a diazaspiro[5.5]undecane core. Its structure includes a tert-butyl carboxylate group at position 9, a methyl group at position 1, and a ketone (oxo) group at position 4 (Figure 1).
Molecular Formula: C₁₅H₂₆N₂O₃ (inferred from structural analogs)
Molecular Weight: ~282.38 g/mol (calculated)
Key Features:
- Spirocyclic Core: Two fused six-membered rings sharing one atom (spiro junction).
- Functional Groups: Tert-butyl ester (protecting group), methyl substituent, and ketone.
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-9-6-15(7-10-17)11-12(18)5-8-16(15)4/h5-11H2,1-4H3 |
InChI Key |
CFVOSGKXIOQGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CCN2C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Activation
A common starting point is N-Boc-piperidone derivatives, which are readily available and can be selectively functionalized. These serve as precursors for the subsequent formation of the spirocyclic core. The Boc (tert-butoxycarbonyl) protecting group is employed to safeguard the nitrogen atom during subsequent reactions.
Formation of the Spirocyclic Core
The key step involves the formation of the spirocyclic structure via intramolecular cyclization:
- Epoxide formation: Using Corey–Chaykovsky reagents, epoxides are generated from N-Boc-piperidones. This step is crucial for introducing the necessary reactivity for ring closure.
- Ring opening with amines: The epoxide undergoes thermal ring opening with arylamines or other nucleophiles, yielding aminoalcohol intermediates (see,). These intermediates are pivotal for subsequent cyclization steps.
Cyclization to Form the Spiro Structure
- Intramolecular cyclization: Treatment of aminoalcohols with bases such as potassium tert-butoxide in anhydrous solvents like THF induces cyclization, forming the spirocyclic core. This step is optimized at low temperatures (around 0°C) to control regioselectivity and prevent side reactions.
- Protection and deprotection: The Boc group remains intact during cyclization, allowing for selective deprotection in later steps if necessary.
Introduction of the Carboxylate and Methyl Groups
- Carboxylation: The carboxylate group at position 9 is introduced via reactions with suitable acyl halides or carboxylic acid derivatives, often under conditions favoring regioselectivity.
- Methylation: The methyl group at position 1 is incorporated through methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Final Esterification
- tert-Butyl ester formation: The final step involves esterification with tert-butyl alcohol derivatives, often using carbodiimide coupling reagents or acid chlorides, to yield the tert-butyl ester of the carboxylic acid.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | N-Boc-piperidone + Corey–Chaykovsky reagent | Epoxide formation |
| 2 | Thermal ring opening with arylamines | Aminoalcohol intermediates |
| 3 | K tert-butoxide, THF, 0°C | Intramolecular cyclization |
| 4 | Acyl halide or carboxylic acid derivatives | Carboxylate introduction |
| 5 | Methyl iodide, base | Methylation at nitrogen |
| 6 | tert-Butyl alcohol derivatives, coupling reagents | Esterification to form tert-butyl ester |
In-Depth Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria.
Comparison with Similar Compounds
Variation in Substituent Positions
Impact of Substituent Position :
Variation in Heteroatom Composition
Impact of Heteroatom Changes :
Functional Group Modifications
Impact of Functional Groups :
- Multiple oxo groups (e.g., 3-oxo and 4-oxo) may increase metabolic instability due to susceptibility to reductase enzymes .
Biological Activity
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1824297-55-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₆N₂O₃
- Molecular Weight : 282.38 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds with a similar spirocyclic structure often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The diazaspiro structure may enhance binding affinity to specific targets, which is critical for therapeutic applications.
1. Antioxidant Activity
Preliminary studies suggest that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells.
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 | 40.1 | Induces apoptosis via DNA damage |
| DU145 | 98.14 | Cell cycle arrest in G0/G1 phase |
| HFF3 | >100 | Minimal cytotoxicity on normal cells |
These results indicate that the compound selectively induces cell death in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
3. GABA Receptor Modulation
Compounds similar to tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane have been shown to modulate GABA_A receptors, which play a significant role in neurotransmission and can influence inflammatory responses in immune cells . This modulation could suggest potential applications in treating neurological disorders or inflammatory conditions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of diazaspiro compounds, including tert-butyl derivatives. The study found that these compounds inhibited tumor growth in xenograft models, demonstrating their potential as effective anticancer agents .
Case Study 2: Neuroprotective Effects
Research conducted on similar spirocyclic compounds indicated neuroprotective effects against oxidative stress-induced neuronal damage. The ability to cross the blood-brain barrier makes these compounds promising candidates for neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
